Trt-Lys(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

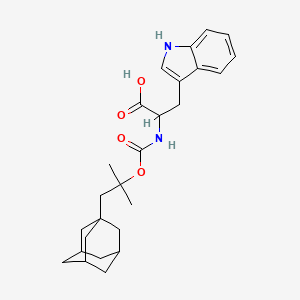

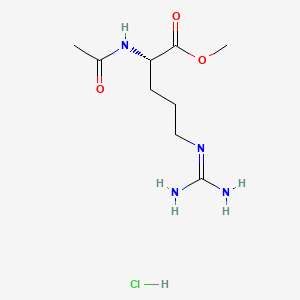

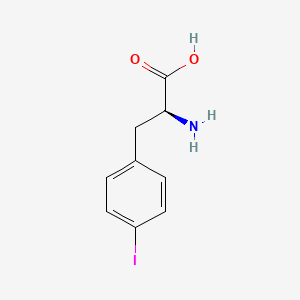

“Trt-Lys(Fmoc)-OH” is a compound used in peptide synthesis. It is a derivative of the amino acid lysine, which has been modified with the protecting groups Trt (trityl) and Fmoc (9-fluorenylmethoxycarbonyl) .

Synthesis Analysis

The synthesis of “Trt-Lys(Fmoc)-OH” involves the use of Fmoc Solid Phase Peptide Synthesis (SPPS). This method involves the sequential reaction of suitably protected and activated amino acids . The N-terminal Fmoc group must be removed using piperidine before the acid cleavage of the peptidyl resin can be performed .Chemical Reactions Analysis

In Fmoc SPPS, the peptide is detached from the resin support and all the side-chain protecting groups of the amino acid residues are removed to yield the desired peptide. This step is normally carried out by treating the peptidyl resin with trifluoroacetic acid (TFA) .Aplicaciones Científicas De Investigación

Specific Scientific Field

“Trt-Lys(Fmoc)-OH” is used in the field of Chemistry , specifically in Peptide Synthesis .

2. Comprehensive and Detailed Summary of the Application “Trt-Lys(Fmoc)-OH” is a protected form of the amino acid lysine, which is used in the synthesis of peptides. The Fmoc group protects the alpha-amino group, and the Trt group protects the side chain amino group. This allows for the selective addition of this amino acid during peptide synthesis .

3. Detailed Description of the Methods of Application or Experimental Procedures The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Trt group is removed under acidic conditions, freeing the side chain amino group .

4. Thorough Summary of the Results or Outcomes Obtained The use of “Trt-Lys(Fmoc)-OH” in peptide synthesis allows for the production of complex peptides with high yield and purity. The ability to selectively protect and deprotect different parts of the amino acid allows for the precise control over the sequence of the peptide .

Green Chemistry

“Trt-Lys(Fmoc)-OH” is also used in the field of Green Chemistry . The Fmoc/tBu solid-phase synthesis method, which uses “Trt-Lys(Fmoc)-OH”, has been adapted to use greener solvents. This reduces the environmental impact and potential health hazards associated with the use of traditional solvents .

Multiple Peptide Synthesis

Another application of “Trt-Lys(Fmoc)-OH” is in Multiple Peptide Synthesis . This method allows for the parallel synthesis of large numbers of peptides. The T-bag (tea-bag) method was developed along with other methods, such as pin synthesis, synthesis on paper plates, synthesis on parallel columns, and synthesis on cellulose, to facilitate simultaneous multiple synthesis .

Drug Development

“Trt-Lys(Fmoc)-OH” is used in the field of Drug Development . Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which uses “Trt-Lys(Fmoc)-OH”, is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Antibody-Antigen Interaction Studies

Another application of “Trt-Lys(Fmoc)-OH” is in Antibody-Antigen Interaction Studies . Large numbers of peptides, peptidomimetics, and small organic molecules have been prepared using the T-bag method to address different research fields, such as conformational analysis, structure activity analysis, synthesis methodologies, and antibody-antigen interaction studies .

Propiedades

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRBORKOTDYTSJ-QNGWXLTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trt-Lys(Fmoc)-OH | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)